molecular formula C18H14O3 B11966905 4-Anthracen-2-yl-4-oxo-butanoic acid CAS No. 73693-24-0

4-Anthracen-2-yl-4-oxo-butanoic acid

Cat. No.: B11966905
CAS No.: 73693-24-0
M. Wt: 278.3 g/mol
InChI Key: LZMNAKMECLHEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-anthracen-2-yl-4-oxo-butyric acid is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol . This compound is characterized by the presence of an anthracene moiety attached to a butyric acid backbone, which includes a ketone functional group. It is a rare and unique chemical often used in early discovery research .

Chemical Reactions Analysis

4-anthracen-2-yl-4-oxo-butyric acid undergoes various chemical reactions, including:

Scientific Research Applications

4-anthracen-2-yl-4-oxo-butyric acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-anthracen-2-yl-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular processes. The ketone group can participate in redox reactions, influencing cellular metabolism .

Comparison with Similar Compounds

4-anthracen-2-yl-4-oxo-butyric acid can be compared with other similar compounds, such as:

  • 4-anthracen-9-yl-4-oxo-butyric acid
  • 4-oxo-4-phenanthren-2-yl-butyric acid
  • 4-oxo-4-(2-oxocyclohexyl)butyric acid
  • 4-oxo-4-phenyl-butyric acid
  • 4-(3,4-dimethoxy-phenyl)-4-oxo-butyric acid These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and applications.

Biological Activity

4-Anthracen-2-yl-4-oxo-butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of anthracene derivatives with various reagents under controlled conditions. For example, one method includes the cyclocondensation of anthracene derivatives with hydrazine and other amines, leading to the formation of pyridazinone derivatives which can be further modified to yield butanoic acid derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds derived from this structure showed high activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives showed high efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundHighModerate
Derivative AModerateHigh
Derivative BLowLow

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression at specific phases .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of synthesized anthracene derivatives showed that one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.5 mM against E. coli, suggesting strong antibacterial properties .
  • Anticancer Mechanism : In another study, the impact of this compound on B16F10 melanoma cells was evaluated using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications such as adding functional groups or altering the anthracene core have been shown to improve both antimicrobial and anticancer activities. For instance, derivatives with electron-withdrawing groups exhibited increased potency against various microbial strains .

Properties

CAS No.

73693-24-0

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-anthracen-2-yl-4-oxobutanoic acid

InChI

InChI=1S/C18H14O3/c19-17(7-8-18(20)21)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8H2,(H,20,21)

InChI Key

LZMNAKMECLHEQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.